2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” is a type of organic compound, likely containing a quinazolinone group. Quinazolinones are a class of organic compounds with a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” would likely involve a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a nitrogen-containing pyrimidine ring .Chemical Reactions Analysis

Again, while specific reactions involving “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” are not available, compounds with similar structures are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” would depend on its specific structure. For example, similar compounds like metformin hydrochloride have been studied for their physicochemical properties .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

For instance, cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development . Another compound, Nepicastat Hydrochloride, targets Dopamine beta-hydroxylase (DBH) inhibitors .

Mode of Action

For example, cationic polymers interact with bacterial membranes, leading to their disruption . Similarly, Nepicastat Hydrochloride inhibits the DBH enzyme .

Biochemical Pathways

For instance, cationic polymers can disrupt bacterial membrane-related resistance mechanisms .

Result of Action

For example, cationic polymers have a rapid bactericidal effect .

Action Environment

It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethyl-3-nitro-4-quinazolinone, which is then reduced to 2-ethyl-3-amino-4-quinazolinone. The resulting compound is then reacted with formaldehyde to form 2-(aminomethyl)-3,4-dihydroquinazolin-4-one, which is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "ethyl alcohol", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide and ethyl alcohol to form 2-ethyl-3-nitro-4-quinazolinone.", "Step 2: Reduce 2-ethyl-3-nitro-4-quinazolinone using ammonium chloride and iron powder to form 2-ethyl-3-amino-4-quinazolinone.", "Step 3: React 2-ethyl-3-amino-4-quinazolinone with formaldehyde in the presence of hydrochloric acid to form 2-(aminomethyl)-3,4-dihydroquinazolin-4-one.", "Step 4: Convert 2-(aminomethyl)-3,4-dihydroquinazolin-4-one to its hydrochloride salt form using hydrochloric acid." ] } | |

Numéro CAS |

932026-51-2 |

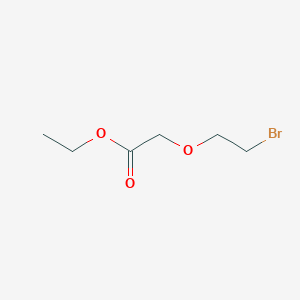

Formule moléculaire |

C9H10ClN3O |

Poids moléculaire |

211.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.